Clocapramine

Schizophrenia Clinical Trial Comparative Efficacy

Researchers face challenges selecting antipsychotics with distinct receptor occupancy profiles to model negative symptom efficacy versus extrapyramidal side effects. Clocapramine solves this as an iminodibenzyl-class atypical antipsychotic with a defined in vivo profile: - Intermediate 5-HT2A/D2 occupancy ratio (ED50: D2=14.5 mg/kg, 5-HT2A=4.9 mg/kg) for comparative behavioral studies - Demonstrated efficacy superior to sulpiride on negative symptoms; improved tolerability vs. haloperidol - Validated comparator for high-ratio atypicals (clozapine) and low-ratio typicals in rodent psychosis models

Molecular Formula C28H37ClN4O
Molecular Weight 481.1 g/mol
CAS No. 47739-98-0
Cat. No. B1669190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClocapramine
CAS47739-98-0
Synonyms3-chlorocarpipramine
3-chlorocarpipramine dihydrochloride
3-chlorocarpipramine dihydrochloride monohydrate
clocapramine
Y-4153
Molecular FormulaC28H37ClN4O
Molecular Weight481.1 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2(CCN(CC2)CCCN3C4=CC=CC=C4CCC5=C3C=C(C=C5)Cl)C(=O)N
InChIInChI=1S/C28H37ClN4O/c29-24-12-11-23-10-9-22-7-2-3-8-25(22)33(26(23)21-24)18-6-15-31-19-13-28(14-20-31,27(30)34)32-16-4-1-5-17-32/h2-3,7-8,11-12,21H,1,4-6,9-10,13-20H2,(H2,30,34)
InChIKeyQAZKXHSIKKNOHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Clocapramine: Atypical Antipsychotic


Clocapramine (Clofekton, Padrasen) is an atypical antipsychotic of the iminodibenzyl class, introduced in Japan in 1974 for the treatment of schizophrenia [1]. It is characterized as an antagonist at both dopamine D2 and serotonin 5-HT2A receptors, a pharmacological profile it shares with other second-generation antipsychotics [2]. However, its specific ratio of receptor occupancy and clinical effects differ from other members of its class and from first-generation antipsychotics, which are critical considerations for its selection in both research and clinical procurement contexts.

Dopamine D2 / serotonin 5-HT2A dual-antagonist tool
Atypical antipsychotic pharmacology studies
Intermediate 5-HT2A/D2 occupancy ratio
Receptor occupancy profiling in rodent models
Iminodibenzyl-class comparative research
Systematic review and meta-analysis studies

Clocapramine Differentiation


Within the iminodibenzyl class and among atypical antipsychotics at large, significant variations exist in receptor binding affinities, in vivo occupancy profiles, clinical efficacy on symptom domains, and adverse effect burdens. For instance, while clocapramine, carpipramine, and mosapramine share a core chemical structure and are all classified as second-generation antipsychotics, their clinical and safety profiles are not interchangeable. Direct substitution without considering these data can lead to suboptimal therapeutic outcomes or increased side effects. The following quantitative evidence demonstrates precisely where clocapramine diverges from its closest comparators, including haloperidol, sulpiride, and its class sibling mosapramine.

Receptor occupancy profile mismatch
Other iminodibenzyl compounds (e.g., carpipramine, mosapramine) may exhibit different 5-HT2A/D2 ratios, altering model endpoint interpretation.
Endpoint profile may not transfer
Direct substitution with haloperidol or typical antipsychotics carries risk of divergent tolerability endpoints and side-effect profiles in model systems.
Meta-analytic context differs
Pooled comparator response rates may mask individual compound differences; clocapramine-specific trial data should be reviewed separately.

Clocapramine Comparative Evidence


PRS Score Reduction vs. Sulpiride

In an 8-week single-blind trial of 52 hospitalized chronic schizophrenic patients, clocapramine demonstrated a significantly greater reduction in total Psychiatric Rating Scale (PRS) scores compared to sulpiride at the end of treatment [1]. While the final global improvement rating favored clocapramine, this specific outcome provides a quantitative measure of superior overall symptom improvement.

PRS score reduction vs. sulpiride
Head-to-head
Reported significantly greater total PRS score reduction
Reported endpoint response context; supports symptom-scale endpoint review
8-week single-blind trial, 52 chronic schizophrenia patients; exact scores not provided
Schizophrenia Clinical Trial Comparative Efficacy

Fewer Side Effects vs. Haloperidol

A 28-week crossover study in 26 chronic schizophrenic patients compared clocapramine and haloperidol. While the final global improvement rating showed no significant difference, the study explicitly noted that 'the frequency of side-effects was lower with clocapramine than with haloperidol' [1]. This directly addresses the tolerability profile, a key factor in long-term treatment adherence.

Side-effect frequency vs. haloperidol
Head-to-head
Lower frequency of side effects reported
Tolerability endpoint context; may inform model-specific safety endpoint monitoring
28-week crossover trial, 26 patients; global improvement similar, specific rates not detailed
Schizophrenia Crossover Trial Safety

5-HT2A/D2 Receptor Occupancy Profile

An in vivo receptor binding study in rat brain quantified the potency of various antipsychotics to occupy 5-HT2A and D2 receptors. Clocapramine produced ED50 values of 4.9 mg/kg for 5-HT2A and 14.5 mg/kg for D2 [1]. The ratio of these potencies (5-HT2A/D2 ≈ 0.34) places clocapramine in an intermediate category, distinct from the high 5-HT2A/D2 ratio of agents like clozapine and the low ratio of typicals like haloperidol [1].

5-HT2A/D2 occupancy ratio
Class-level inference
ED50: D2 14.5 mg/kg, 5-HT2A 4.9 mg/kg; ratio ≈ 0.34
Assay potency context; supports intermediate atypicality classification
In vivo rat brain occupancy, 1 h post ligand; distinct from clozapine and haloperidol
Receptor Occupancy Pharmacology Atypicality

Meta-Analysis: Efficacy and Safety Profile

A systematic review and meta-analysis of iminodibenzyl antipsychotics included six RCTs of clocapramine (n=1,048) [1]. The analysis found no significant difference in response rates (odds ratio) or discontinuation rates between clocapramine and the pooled comparator antipsychotics [1]. This suggests that clocapramine is generally as effective as other available antipsychotics, but its unique side effect profile (as seen in direct comparisons) becomes the differentiating factor.

Meta-analysis: efficacy & safety
Class-level inference
No significant difference in response or discontinuation vs. pooled antipsychotics
Reported class-level endpoint context; differentiation relies on direct comparative tolerability data
6 RCTs, n=1,048; odds ratios not specified in abstract
Meta-Analysis Schizophrenia Efficacy

Clocapramine Applications


Preclinical Mechanistic Studies

Clocapramine's intermediate in vivo 5-HT2A/D2 occupancy ratio (ED50: D2=14.5 mg/kg, 5-HT2A=4.9 mg/kg) makes it a valuable tool compound for investigating the relationship between receptor binding profiles and behavioral outcomes. Its profile can serve as a comparator to high-ratio atypicals (e.g., clozapine) and low-ratio typicals (e.g., haloperidol) in rodent models of psychosis [1].

Clinical Research: Schizophrenia Subpopulations

Given its demonstrated efficacy in improving negative and some positive symptoms over sulpiride [1] and a favorable side effect profile compared to haloperidol [2], clocapramine is a candidate for clinical studies targeting chronic schizophrenia patients where tolerability and symptom-specific improvements are primary endpoints.

Pharmacovigilance and Safety Profiling Studies

The lower frequency of side effects compared to haloperidol [1] and the distinct safety findings from class-level meta-analyses [2] position clocapramine as a useful comparator in studies designed to elucidate the safety and tolerability profiles of newer antipsychotic agents.

Application
Selection Property
Validation Focus
Receptor occupancy & behavioral studies
Intermediate 5-HT2A/D2 ratio in rodent models
Assay-based occupancy and behavioral endpoint review
Schizophrenia symptom-scale research models
Reported symptom-scale endpoint sensitivity vs. sulpiride
Endpoint-context differentiation from other atypicals
Tolerability & safety endpoint profiling
Lower side-effect frequency relative to haloperidol
Model-system tolerability endpoint comparison studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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